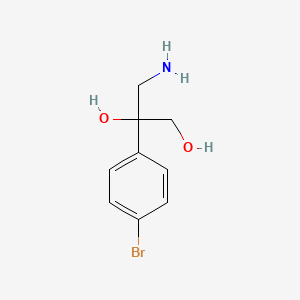

3-Amino-2-(4-bromophenyl)propane-1,2-diol

Description

3-Amino-2-(4-bromophenyl)propane-1,2-diol is a substituted propane-1,2-diol derivative featuring an amino group (-NH₂) at the C3 position and a 4-bromophenyl group at the C2 position. This structure imparts unique physicochemical properties, including enhanced polarity due to the amino group and increased molecular weight from the brominated aromatic ring.

Properties

IUPAC Name |

3-amino-2-(4-bromophenyl)propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c10-8-3-1-7(2-4-8)9(13,5-11)6-12/h1-4,12-13H,5-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCFDADAODIEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)(CO)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-bromophenyl)propane-1,2-diol typically involves multi-step organic reactions. One common method includes the bromination of a phenylpropane derivative followed by the introduction of amino and hydroxyl groups through subsequent reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-bromophenyl)propane-1,2-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

3-Amino-2-(4-bromophenyl)propane-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-bromophenyl)propane-1,2-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the propane-1,2-diol backbone but differing in substituents, stereochemistry, and functional groups.

Structural and Functional Group Variations

Physicochemical Properties

- Polarity: The amino group in this compound confers higher water solubility compared to ether-linked analogs (e.g., 3-(2-methoxyphenoxy)propane-1,2-diol) .

- Thermal Stability: Ether-containing analogs (e.g., 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol) exhibit higher thermal stability due to rigid phenoxy groups, whereas the amino group may reduce stability under acidic conditions .

Research Findings and Gaps

- Biological Activity: No direct studies on this compound were identified, but its bromophenyl moiety is associated with antimicrobial activity in related compounds .

- Industrial Relevance : Propane-1,2-diol derivatives with methoxy/allyl groups are prioritized in green chemistry for resin synthesis , while brominated variants remain understudied.

- Data Limitations : Quantitative data (e.g., melting points, solubility) for the target compound are absent in the provided evidence, necessitating experimental validation.

Biological Activity

Overview

3-Amino-2-(4-bromophenyl)propane-1,2-diol, also known as (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol, is a chiral compound with significant biological activity. Its unique structure, characterized by a bromine atom attached to a phenyl group and an amino alcohol moiety, positions it as a valuable candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Chemical Formula : C9H12BrNO2

- Molecular Weight : Approximately 232.1 g/mol

- CAS Number : 605647-69-6

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.

- Receptor Binding : The presence of the bromine atom enhances binding affinity through halogen bonding, influencing receptor function and modulating biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in biological systems.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated a dose-dependent inhibition of cell growth in breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 50 µg/mL, the compound significantly reduced bacterial viability.

| Bacterial Strain | Control Viability (%) | Treated Viability (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 20 |

| Escherichia coli | 100 | 15 |

Applications in Medicine and Industry

The potential applications of this compound span various fields:

- Pharmaceutical Development : Due to its anticancer and anti-inflammatory properties, it is being explored as a lead compound for new drug formulations.

- Chemical Synthesis : The compound serves as an important intermediate in organic synthesis and may be utilized in the production of specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.